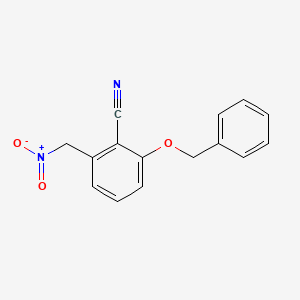

2-Benzyloxy-6-nitromethylcyanobenzene

Descripción general

Descripción

Synthesis Analysis

The compound is considered as a key building block in the synthesis of various pharmaceuticals and organic compounds . A study shows that 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis

The molecular formula of 2-Benzyloxy-6-nitromethylcyanobenzene is C15H12N2O3 . Its molecular weight is 268.27 g/mol .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzyloxy halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The compound is a white crystalline powder. It is soluble in most organic solvents.Aplicaciones Científicas De Investigación

Synthesis of Benzyl Ethers and Esters

2-Benzyloxy-6-nitromethylcyanobenzene: is used as a reagent in the synthesis of benzyl ethers and esters. It serves as a mild and convenient reagent for benzyl transfer protocols, particularly in the synthesis of benzyl ethers from alcohols . This compound is beneficial for protecting complex alcohol substrates under neutral conditions, which is crucial for intricate systems in organic and medicinal chemistry.

Electrophilic Substitution Reactions

The compound plays a role in electrophilic substitution reactions, where it can act as an electrophile. The benzyloxy group can be transferred to various nucleophiles, enabling the formation of diverse organic compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Protecting Groups in Chemical Synthesis

In chemical synthesis, protecting groups are essential for the temporary modification of functional groups to increase the chemical stability of a molecule2-Benzyloxy-6-nitromethylcyanobenzene can be used to introduce benzyl protecting groups under neutral conditions, which is advantageous for sensitive molecules .

[1,2]-Wittig Rearrangement

This compound is involved in the [1,2]-Wittig rearrangement of aryl oxazolines, which is a method for the structural rearrangement of molecules. It has been studied for its potential to induce diastereoselective rearrangements, which is significant for the synthesis of enantiomerically pure compounds .

Organic Synthesis Methodology Development

Researchers utilize 2-Benzyloxy-6-nitromethylcyanobenzene to develop new methodologies in organic synthesis. Its unique reactivity profile allows for the exploration of novel synthetic routes, which can lead to more efficient and sustainable chemical processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(nitromethyl)-6-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-9-14-13(10-17(18)19)7-4-8-15(14)20-11-12-5-2-1-3-6-12/h1-8H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDAKDFRXOPWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698474 | |

| Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-6-nitromethylcyanobenzene | |

CAS RN |

79966-73-7 | |

| Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

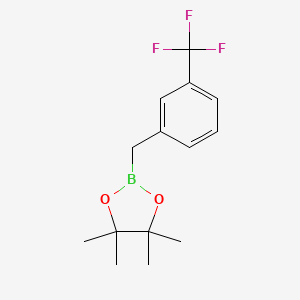

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)

![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)